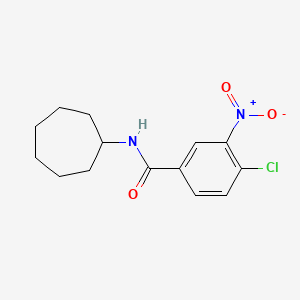

4-chloro-N-cycloheptyl-3-nitrobenzamide

Description

4-Chloro-N-cycloheptyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the meta position, a chlorine substituent at the para position on the benzene ring, and a cycloheptyl group attached via an amide linkage. Benzamide derivatives are widely explored in medicinal chemistry and materials science due to their hydrogen-bonding capabilities, stability, and tunable electronic properties .

Properties

IUPAC Name |

4-chloro-N-cycloheptyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c15-12-8-7-10(9-13(12)17(19)20)14(18)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXASEGRFJPDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cycloheptyl-3-nitrobenzamide typically involves the following steps:

Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Amidation: The nitro-substituted intermediate is then reacted with cycloheptylamine to form the desired amide. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for 4-chloro-N-cycloheptyl-3-nitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cycloheptyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: 4-chloro-N-cycloheptyl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and cycloheptylamine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties. Its structural features make it a candidate for drug development studies.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Studies may focus on its interaction with biological targets and its efficacy in treating various diseases.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cycloheptyl-3-nitrobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the amide and chloro groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Crystallographic and Stability Insights

- 4-Chloro-3-nitrobenzamide exhibits intermolecular N–H⋯O and C–H⋯O hydrogen bonds, with π-π interactions between aromatic rings contributing to crystal stability .

- 4-Chloro-N-(3-chlorophenyl)benzamide (lacking the nitro group) has a mean C–C bond length of 0.003 Å and an R factor of 0.038, indicating high crystallographic precision .

Electronic and Steric Effects

- Nitro Group : The meta-nitro substituent in all analogs enhances electron-withdrawing effects, polarizing the benzamide core and influencing reactivity in further functionalization .

- Cycloheptyl vs. Aryl Groups : The cycloheptyl group in the target compound introduces greater steric bulk and lipophilicity compared to aryl-substituted analogs like 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide. This may impact bioavailability or crystallization tendencies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-N-cycloheptyl-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a Schotten–Baumann reaction , where 4-chloro-3-nitrobenzoyl chloride reacts with cycloheptylamine in dichloromethane under basic conditions (e.g., trimethylamine as a catalyst). Key parameters include:

- Stoichiometric control : Maintain a 1:1 molar ratio of acyl chloride to amine to minimize side products .

- Solvent choice : Dichloromethane is preferred for its ability to dissolve both reactants and stabilize intermediates .

- Reaction monitoring : Use TLC or HPLC to track progress; completion typically occurs within 30–60 minutes .

- Data Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | >85% |

| Catalyst | Trimethylamine | 90–95% purity |

| Reaction Time | 30–60 min | Max conversion |

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Confirm the presence of cycloheptyl protons (δ 1.4–1.8 ppm, multiplet) and nitro/chloro-substituted aromatic signals (δ 7.8–8.3 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 323.3 (C₁₄H₁₆ClN₂O₃) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 52.09%, H: 5.00%) .

- Advanced Tip : Combine X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or crystal packing.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of 4-chloro-N-cycloheptyl-3-nitrobenzamide, and how are they addressed?

- Methodological Answer :

- Crystallization : Slow evaporation of methanol/ethanol solutions yields diffraction-quality crystals. Cycloheptyl flexibility may lead to disorder; refine using SHELXL with restraints .

- Data Collection : Use synchrotron radiation for high-resolution data (e.g., 0.8 Å) to resolve overlapping electron densities .

- Key Findings :

- The nitro group adopts a coplanar conformation with the benzene ring, enhancing resonance stabilization .

- Intermolecular N–H···O hydrogen bonds dominate the packing .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states. The chloro substituent at C4 directs electrophilic attack to C2/C6 positions (Hammett σₚ = +0.23 for Cl, −0.28 for NO₂) .

- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF) to simulate reaction environments .

- Data Table :

| Position | Partial Charge (e) | Reactivity Rank |

|---|---|---|

| C4 (Cl) | +0.15 | Low |

| C3 (NO₂) | +0.31 | Moderate |

| C2/C6 | +0.45 | High |

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity studies?

- Methodological Answer :

- Pharmacophore Mapping : Align the compound with known benzamide-based inhibitors (e.g., kinase targets) using MOE or Schrodinger Suite. The nitro group may act as a hydrogen-bond acceptor .

- In Vitro Assays : Test against enzyme panels (e.g., cytochrome P450 isoforms) to evaluate metabolic stability. Use LC-MS/MS for quantification .

Contradictions and Validation

- Synthesis Yield Discrepancies : reports >90% yields under anhydrous conditions, while notes lower yields (70–75%) due to competing hydrolysis. Validate by optimizing moisture control .

- Crystallographic Disorder : Flexible cycloheptyl groups may require higher-resolution data or low-temperature measurements for accurate refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.